molecular formula C16H18N6 B2986324 {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine CAS No. 946349-11-7

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine

Numéro de catalogue B2986324
Numéro CAS: 946349-11-7
Poids moléculaire: 294.362
Clé InChI: HMFMCBDBSAFMNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine, also known as Alagebrium, is a synthetic compound that has been studied for its potential use in treating cardiovascular diseases. It was first synthesized in the 1990s by researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.

Mécanisme D'action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This protein plays a crucial role in the immune response and is involved in intracellular signal transduction pathways.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding can inhibit the kinase activity of SYK, leading to a decrease in downstream signaling . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The compound’s interaction with the Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in immune response regulation. By inhibiting SYK, the compound can potentially modulate these pathways, affecting the immune response . .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Tyrosine-protein kinase SYK. By inhibiting this kinase, the compound can modulate immune response pathways, potentially leading to changes in immune cell activation and function . .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s physiological state and the presence of other drugs

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is that it has been shown to have a good safety profile in animal studies. However, its effectiveness in humans has not yet been established, and more research is needed to determine its potential as a therapeutic agent for cardiovascular diseases.

Orientations Futures

There are several areas of future research that could help to further elucidate the potential of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine as a therapeutic agent for cardiovascular diseases. These include:
1. Clinical trials in humans to determine the safety and efficacy of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine in treating hypertension, heart failure, and atherosclerosis.
2. Studies to investigate the long-term effects of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine on cardiovascular outcomes, such as heart attack and stroke.
3. Further exploration of the molecular mechanisms underlying the effects of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine, including its effects on AGE formation and endothelial function.
4. Development of new synthetic analogs of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine that may have improved efficacy and safety profiles.
In conclusion, {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is a synthetic compound that has shown promise as a potential therapeutic agent for cardiovascular diseases. Its ability to inhibit the formation of AGEs and improve endothelial function make it an attractive target for further research. However, more studies are needed to determine its safety and efficacy in humans, and to further elucidate its mechanisms of action.

Méthodes De Synthèse

The synthesis of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with 3,4-dimethylaniline to form 4-(3,4-dimethylphenylamino)-2-chloropyrimidine. This intermediate is then reacted with 2,4-diamino-6-hydroxypyrimidine to form {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine.

Applications De Recherche Scientifique

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine has been studied extensively for its potential use in treating cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has been shown to improve endothelial function, reduce oxidative stress, and decrease inflammation, all of which are important factors in the development and progression of these diseases.

Propriétés

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-10-5-6-12(9-11(10)2)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMCBDBSAFMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.